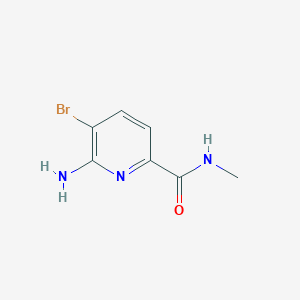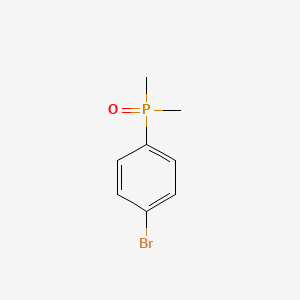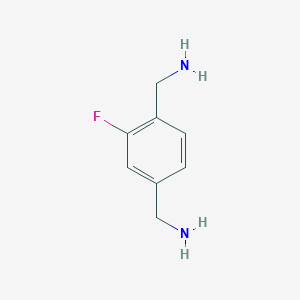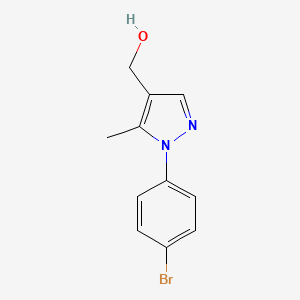
(1-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-yl)methanol
Vue d'ensemble
Description
1-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-yl)methanol, also known as BMP, is a synthetic compound with a wide range of applications in scientific research. BMP has been studied extensively in terms of its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Chemical Synthesis and Organic Reactions
- Synthesis of Hexahydro-1H-furo[3,4-c]pyran Derivatives : A novel series of cis-fused 7a,3,6-trisubstituted hexahydro-1H-furo[3,4-c]pyran derivatives were synthesized using a Prins cyclization method, highlighting the compound's role in facilitating complex organic syntheses (Reddy et al., 2012).
- Formation of Pyrazole Derivatives : The compound was used in the oxidation process to form pyrazole derivatives, demonstrating its utility in the production of structurally diverse molecules (Li et al., 2012).
Material Science and Coordination Polymers
- Construction of Coordination Polymers : In material science, the compound has been utilized in the construction of coordination polymers. These polymers displayed varied magnetic properties influenced by different solvents like methanol and ethanol (Liu et al., 2009).
Chemical Reactions Under Specific Conditions
- Sonication Conditions for Synthesis : The compound was used in the synthesis of dihydropyrazole derivatives under sonication conditions, showing the importance of physical conditions in chemical reactions (Trilleras et al., 2013).
- Synthesis in Methanol : The role of methanol as a solvent in the synthesis and transformations of various compounds, including pyrazole derivatives, was studied, demonstrating the compound's interaction with different solvents (Sweet & Brown, 1968).
Fluorosensing and Photophysical Properties
- Fiber-Optic Fluorosensing : The compound's derivatives have been used in the optical sensing of alcohols, showcasing its application in analytical chemistry and sensor technology (Orellana et al., 1995).
Synthesis of Novel Derivatives
- Synthesis of Pyrazole Derivatives of Gallic Acid : It was used in synthesizing pyrazole derivatives of gallic acid, highlighting its role in creating new compounds with potential biological activity (Arunkumar et al., 2009).
Microwave-Assisted Synthesis
- Microwave Assisted Synthesis : The compound was used in the microwave-assisted synthesis of benzofuran-2-yl methanones, indicating its compatibility with advanced synthesis techniques (Ashok et al., 2017).
Propriétés
IUPAC Name |
[1-(4-bromophenyl)-5-methylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-8-9(7-15)6-13-14(8)11-4-2-10(12)3-5-11/h2-6,15H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVBREUMOKMKTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



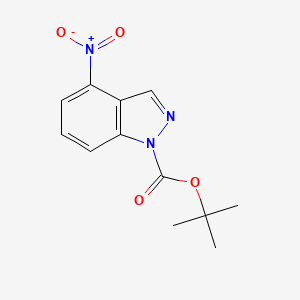
![1-(Tetrahydropyran-4-ylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1528412.png)
![[Trans(trans)]-1,1'-[1,1'-bicyclohexyl]-4,4'-diylbis[4-methylbenzene]](/img/structure/B1528413.png)

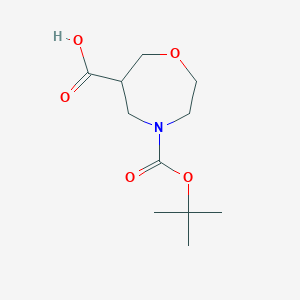
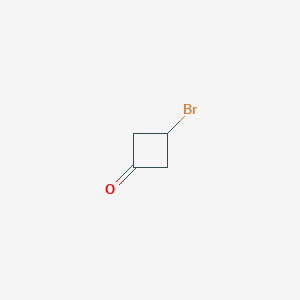
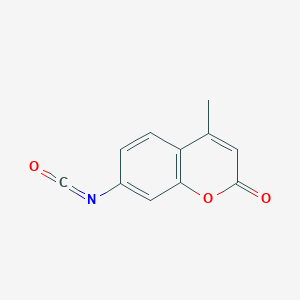
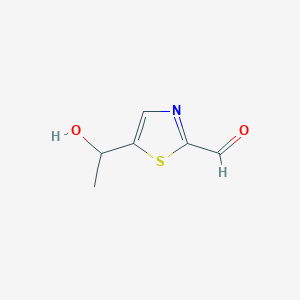
![4-(4-Bromophenyl)dibenzo[b,d]furan](/img/structure/B1528427.png)

